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Compound of Interest

Compound Name: Gefitinib impurity 2

Cat. No.: B193442

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available chemical
data for Gefitinib Impurity 2, identified as N-(3-chloro-4-fluorophenyl)-6,7-
dimethoxyquinazolin-4-amine. While specific, publicly available spectroscopic data (NMR, MS,
IR) for this impurity is limited, this document outlines the necessary experimental protocols for
its characterization. Furthermore, it details the critical EGFR signaling pathway targeted by the
parent drug, Gefitinib, offering context for the impurity's potential biological significance.

Introduction to Gefitinib and Its Impurities

Gefitinib is a targeted therapy used in the treatment of non-small cell lung cancer (NSCLC) that
specifically inhibits the tyrosine kinase activity of the Epidermal Growth Factor Receptor
(EGFR).[1] The presence of impurities in active pharmaceutical ingredients (APIs) like Gefitinib
IS a critical quality attribute that must be carefully controlled and characterized to ensure the
safety and efficacy of the drug product. "Gefitinib Impurity 2," also known as "Gefitinib
Impurity I1," is one such process-related impurity.

Chemical Identity of Gefitinib Impurity 2

Based on available chemical supplier information, Gefitinib Impurity 2 is identified as N-(3-
chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.

Table 1: Chemical Identification of Gefitinib Impurity 2
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Parameter Value

N-(3-chloro-4-fluorophenyl)-6,7-

IUPAC Name _ , _ _
dimethoxyquinazolin-4-amine
Gefitinib Impurity II, O-Desmorpholinopropyl-O-
Synonyms o
methyl-gefitinib
CAS Number 153437-78-6
Molecular Formula C16H13CIFN30:2
Molecular Weight 333.75 g/mol

Spectroscopic Data of Gefitinib Impurity 2

As of the date of this document, detailed experimental spectroscopic data (NMR, MS, IR) for N-
(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is not publicly available.
Pharmaceutical reference standards for this impurity are available from commercial suppliers,
and these typically include a Certificate of Analysis with characterization data. For research and
drug development purposes, it is essential to obtain a certified reference standard and perform
the spectroscopic analyses outlined in the experimental protocols below.

To illustrate the expected data format, the following tables are provided as templates.

Table 2: Representative *H and 3C NMR Data (Placeholder)

1H NMR 13C NMR
Chemical Shift (ppm) Multiplicity
Data not available Data not available

Table 3: Representative Mass Spectrometry Data (Placeholder)
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. L Mass-to-Charge _
Technique lonization Mode _ Assignment
Ratio (m/z)

ESI-MS Positive Data not available [M+H]*

Calculated for
C16H14CIFN3O2+

HRMS Positive Data not available

Table 4: Representative Infrared (IR) Spectroscopy Data (Placeholder)

. Functional Group
Wavenumber (cm™1) Intensity _
Assignment

Data not available Data not available Data not available

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of small
molecule impurities such as Gefitinib Impurity 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of the impurity by analyzing the chemical
environment of its hydrogen (*H) and carbon (*3C) nuclei.

Methodology:
e Sample Preparation:
o Accurately weigh 5-10 mg of the Gefitinib Impurity 2 reference standard.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, CDCI3) in a clean, dry 5 mm NMR tube.

o Ensure complete dissolution; gentle vortexing or sonication may be applied.
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¢ Instrumentation:

o A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband
probe.

o Data Acquisition:
o 1H NMR:
= Acquire a one-dimensional *H NMR spectrum.

» Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-
noise ratio.

o 1BBC NMR:
= Acquire a one-dimensional *3C NMR spectrum with proton decoupling.

» Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds. A larger number of scans will be required compared to *H NMR.

o 2D NMR (if required for complex structures):

» Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single
Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be
performed to further confirm the structure.

o Data Processing and Analysis:

o Apply Fourier transformation, phase correction, and baseline correction to the acquired
Free Induction Decays (FIDs).

o Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

o Integrate the *H NMR signals to determine the relative number of protons.
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o Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to
assign the signals to specific protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the impurity and to obtain information about its
fragmentation pattern for structural confirmation.

Methodology:
e Sample Preparation:

o Prepare a dilute solution of the Gefitinib Impurity 2 reference standard (typically 1-10
pg/mL) in a suitable solvent such as methanol or acetonitrile.

o The solvent should be compatible with the chosen ionization technique.
e Instrumentation:

o A mass spectrometer equipped with an appropriate ionization source, such as
Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI). High-
Resolution Mass Spectrometry (HRMS) is recommended for accurate mass
measurement.

» Data Acquisition:

o Introduce the sample into the mass spectrometer, typically via direct infusion or coupled
with a liquid chromatography (LC) system.

o Acquire mass spectra in both positive and negative ion modes to determine the most
sensitive ionization mode.

o For structural elucidation, perform tandem mass spectrometry (MS/MS) on the parent ion
to generate a fragmentation spectrum.

o Data Analysis:

o Determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]* or [M-H]~).
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o For HRMS data, calculate the elemental composition from the accurate mass
measurement.

o Analyze the fragmentation pattern from the MS/MS spectrum to confirm the connectivity of
the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the impurity molecule by measuring the
absorption of infrared radiation.

Methodology:
e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid reference standard
directly onto the ATR crystal. This is often the simplest and preferred method.

o KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of
dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin,
transparent pellet using a hydraulic press.

 Instrumentation:
o A Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Acquire a background spectrum of the empty sample compartment (or the pure KBr
pellet).

o Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm~1).
o Co-add multiple scans to improve the signal-to-noise ratio.

e Data Analysis:
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o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o lIdentify the characteristic absorption bands and correlate them to the specific functional
groups present in the molecule (e.g., N-H, C=0, C-0O, aromatic C-H).

Gefitinib Signaling Pathway

Gefitinib functions by inhibiting the tyrosine kinase domain of the Epidermal Growth Factor
Receptor (EGFR).[1] EGFR is a transmembrane receptor that, upon binding to its ligands (e.g.,
EGF, TGF-a), dimerizes and autophosphorylates its intracellular tyrosine residues.[1][2] This
phosphorylation event triggers the activation of several downstream signaling cascades that
are crucial for cell proliferation, survival, and differentiation. The two major pathways affected
by Gefitinib are:

e The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in cell
proliferation.

e The PI3K-AKT-mTOR Pathway: This pathway is a key regulator of cell survival and
apoptosis.[1][3]

By blocking the initial phosphorylation of EGFR, Gefitinib effectively shuts down these
downstream signals, leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.

[1]

Caption: Gefitinib inhibits the EGFR signaling pathway.

Conclusion

The characterization of impurities is a fundamental aspect of pharmaceutical development and
quality control. While specific spectroscopic data for Gefitinib Impurity 2 (N-(3-chloro-4-
fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) is not readily available in the public domain,
this guide provides the necessary framework for its analysis. The detailed experimental
protocols for NMR, MS, and IR spectroscopy will enable researchers to generate the required
data for structural elucidation and confirmation. Understanding the mechanism of action of the
parent drug, Gefitinib, through the inhibition of the EGFR signaling pathway, provides a crucial
context for assessing the potential impact of this and other related impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic and Mechanistic Analysis of Gefitinib
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[https://www.benchchem.com/product/b193442#spectroscopic-data-of-gefitinib-impurity-2-
nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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